molecular formula C11H14N2 B1671934 alpha-Methyltryptamine CAS No. 299-26-3

alpha-Methyltryptamine

Cat. No. B1671934
CAS RN: 299-26-3
M. Wt: 174.24 g/mol
InChI Key: QSQQQURBVYWZKJ-UHFFFAOYSA-N

Description

Alpha-Methyltryptamine (AMT) is a substituted tryptamine that was initially developed in the Soviet Union during the 1960s. It was originally investigated as an antidepressant under the name “Indopan.” Simultaneously, the Upjohn Pharmaceutical Company also studied its clinical potential, which was found to be limited .


Synthesis Analysis

The synthesis of AMT involves the introduction of a methyl group at the alpha position of the tryptamine structure. While the exact synthetic pathways may vary, AMT can be prepared through chemical reactions that modify the tryptamine scaffold .


Molecular Structure Analysis

AMT’s molecular structure consists of a tryptamine core with an additional methyl group attached to the alpha carbon. This modification alters its pharmacological properties and receptor interactions .


Chemical Reactions Analysis

AMT is primarily metabolized by the liver through N-demethylation to form its active metabolite. The exact enzymatic pathways involved in this process are not fully elucidated .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Its melting point is approximately 120°C .

Scientific Research Applications

1. Research on Hallucinogenic Properties

Alpha-methyltryptamine (AMT) is primarily studied for its hallucinogenic properties. It's known as a synthetic hallucinogenic indolealkylamine and was initially studied as a monoamine oxidase inhibitor used as an antidepressant. It was popular as a hallucinogen in the 1960s, and its psychoactive effects have been a subject of interest in several studies. For example, Long et al. (2003) reported a patient with sympathomimetic features who ingested AMT, highlighting its hallucinogenic nature (Long, Nelson, & Hoffman, 2003).

2. Internet Accessibility and Its Implications

The availability of AMT over the Internet has been another focal point of research. A study by Wood and Dargan (2014) used the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) Internet snapshot methodology to investigate the availability and cost of AMT. They noted a decrease in the number of Internet sites selling AMT and a decrease in its price from March to October 2012 (Wood & Dargan, 2014).

3. Potential as a Glucocorticoid Receptor Ligand

An intriguing area of research is the potential use of alpha-methyltryptamine sulfonamides as novel glucocorticoid receptor (hGR) ligands. Marshall et al. (2007) identified these compounds in an ultra high throughput screening campaign, indicating potential therapeutic applications (Marshall et al., 2007).

4. In Vitro Studies on Monoamine Oxidase Inhibition

AMT and its analogs have been investigated for their potential to inhibit monoamine oxidase (MAO). Wagmann et al. (2017) studied thirteen AMT analogs for their MAO-A and MAO-B inhibition properties, providing insights into their psychoactive effects and acute toxicity (Wagmann et al., 2017).

5. Analysis of User Experiences and Effects

Research has also been conducted through the retrospective examination of AMT users' experiences. Wilcox (2012) analyzed the outcomes based on a scale of questions given to subjects familiar with AMT effects, which highlighted its strong hallucinogenic qualities and common unwanted effects (Wilcox, 2012).

Safety And Hazards

  • Legal Status :
    • Its legal status varies by country and jurisdiction .

properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride)
Record name Indopan
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DSSTOX Substance ID

DTXSID00861850
Record name 1-(1H-Indol-3-yl)propan-2-amine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyltryptamine

CAS RN

299-26-3, 304-54-1
Record name (±)-α-Methyltryptamine
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Record name Indopan
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Record name Indole, 3-(2-aminopropyl)-, (+-)-
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Record name Indopan
Source DrugBank
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Record name Indopan
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Record name 1-(1H-Indol-3-yl)propan-2-amine
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Record name DL-3-(2-aminopropyl)indole
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Record name INDOPAN
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Melting Point

98-100 °C
Record name Indopan
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URL https://www.drugbank.ca/drugs/DB01446
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
522
Citations
L Wagmann, SD Brandt, PV Kavanagh, HH Maurer… - Toxicology Letters, 2017 - Elsevier
… Within the alpha-methylated tryptamines, some of the psychoactive effects of the prototypical alpha-methyltryptamine (AMT) have been described decades ago and a contributing factor …
Number of citations: 23 www.sciencedirect.com
A Kamour, D James, R Spears, G Cooper… - Clinical …, 2014 - Taylor & Francis
Full article: Patterns of presentation and clinical toxicity after reported use of alpha methyltryptamine in the United Kingdom. A report from the UK National Poisons Information Service …
Number of citations: 22 www.tandfonline.com
S Ferec, I Leborgne, C Bruneau, J Bourgine… - … Analytique et Clinique, 2016 - Elsevier
… Alpha-methyltryptamine (AMT) is an analogue of endogenous tryptamine with psychotropic effects and is available on the web as designer drug or new psychoactive substance (NPS). …
Number of citations: 3 www.sciencedirect.com
DM Boland, W Andollo, GW Hime… - Journal of analytical …, 2005 - academic.oup.com
… Quantitative analysis was based upon m/z 276, 303, and 466 for AMT and m/z 306, 333, and 496 for the internal standard, 5-methoxy-alpha-methyltryptamine. A linear calibration curve …
Number of citations: 60 academic.oup.com
DM Wood, PI Dargan - Substance use & misuse, 2014 - Taylor & Francis
Alpha-methyltryptamine (AMT) is a novel psychoactive substance available over the Internet. This study used European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) …
Number of citations: 18 www.tandfonline.com
CA Marsden - British Journal of Pharmacology, 1979 - ncbi.nlm.nih.gov
Previous studies have indicated that in the rat the initial behavioural response produced by a-methyl-tryptamine (10 mg/kg) involves stimulation of 5-hydroxytryptamine (5-HT) receptors …
Number of citations: 4 www.ncbi.nlm.nih.gov
S Malaca, C Bottinelli, L Fanton, N Cartiser, J Carlier… - Metabolites, 2023 - mdpi.com
α-MT is a hallucinogenic and stimulant tryptamine that was involved in several overdose fatalities in the United States and Europe. Analytical toxicology, and particularly the …
Number of citations: 4 www.mdpi.com
T Tadano, M Neda, M Hozumi, A Yonezawa, Y Arai… - …, 1995 - Elsevier
… is an alpha-methyltryptamine … inhibition of monoamine oxidase A and B by two substrate-analogues, 5-Ruoro-alpha-methyltryptamine … (1988) Studies on 5-fluoro-alpha-methyltryptamine …
Number of citations: 13 www.sciencedirect.com
H Long, LS Nelson, RS Hoffman - Veterinary and human toxicology, 2003 - europepmc.org
Alpha-methyltryptamine (AMT) is a synthetic hallucinogenic indolealkylamine, that was initially studied as a monoamine oxidase inhibitor and used as an antidepressant. Although a …
Number of citations: 20 europepmc.org
J Wilcox - Journal of psychoactive drugs, 2012 - Taylor & Francis
… Alpha-methyltryptamine is a synthetic compound of the indolealkylamine family of organic … Alpha-methyltryptamine (AMT), also known as IT-290, was found to produce a positive …
Number of citations: 20 www.tandfonline.com

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